molecular formula C11H13IN2 B8352707 2-Ethyl-2-(4-iodo-2-pyridyl)butanenitrile

2-Ethyl-2-(4-iodo-2-pyridyl)butanenitrile

Cat. No. B8352707
M. Wt: 300.14 g/mol
InChI Key: APWQWIFGMBAVPE-UHFFFAOYSA-N
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Patent
US08877759B2

Procedure details

Crude 2-(4-iodo-2-pyridyl)butanenitrile (270 mg, 0.9923 mmol) was added to a solution of iodoethane (309.6 mg, 158.8 μL, 1.985 mmol) and bis(trimethylsilyl)azanide (sodium ion (1)) (992.3 μL of 1 M, 0.9923 mmol) in toluene (2 mL) at 0° C. The solution was stirred at 0° C. for 10 minutes. Reaction mixture was diluted with water and the product extracted with dichloromethane (×3). Organic extracts were combined, dried over MgSO4, filtered and concentrated in vacuo. (297.8 mg, assumed 100% yield). LC/MS m/z 301.02 [M+H]+
Name
2-(4-iodo-2-pyridyl)butanenitrile
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
158.8 μL
Type
reactant
Reaction Step One
Name
bis(trimethylsilyl)azanide
Quantity
992.3 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH:8]([CH2:11][CH3:12])[C:9]#[N:10])[CH:3]=1.I[CH2:14][CH3:15].NC1N=CC(C2C=CN=C(C3(C#N)CCOCC3)C=2)=NC=1C1ON=C(C2C=CC(CNC)=CC=2)C=1>C1(C)C=CC=CC=1.O>[CH2:11]([C:8]([C:4]1[CH:3]=[C:2]([I:1])[CH:7]=[CH:6][N:5]=1)([CH2:14][CH3:15])[C:9]#[N:10])[CH3:12]

Inputs

Step One
Name
2-(4-iodo-2-pyridyl)butanenitrile
Quantity
270 mg
Type
reactant
Smiles
IC1=CC(=NC=C1)C(C#N)CC
Name
Quantity
158.8 μL
Type
reactant
Smiles
ICC
Name
bis(trimethylsilyl)azanide
Quantity
992.3 μL
Type
reactant
Smiles
NC=1N=CC(=NC1C1=CC(=NO1)C1=CC=C(C=C1)CNC)C1=CC(=NC=C1)C1(CCOCC1)C#N
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the product extracted with dichloromethane (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)C(C#N)(CC)C1=NC=CC(=C1)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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